molecular formula C13H15BrN2O2 B2944563 5-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide CAS No. 1385412-95-2

5-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide

Cat. No. B2944563
CAS RN: 1385412-95-2
M. Wt: 311.179
InChI Key: RMSWDYOZXKFLCO-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide, also known as BMEB, is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological properties.

Scientific Research Applications

Medicinal Chemistry and Drug Design

5-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide: is a compound that can be utilized in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of novel therapeutic agents with potential activity against a range of diseases. For instance, derivatives of this compound could be explored for their antifungal, antibacterial, and anti-inflammatory properties .

Material Science

The compound’s ability to undergo Suzuki cross-coupling reactions makes it a valuable precursor for the synthesis of novel pyridine-based derivatives. These derivatives have applications in material science, particularly in the development of chiral dopants for liquid crystals and other advanced materials with specific electronic properties .

properties

IUPAC Name

5-bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-3-12(17)15-6-7-16-13(18)11-8-10(14)5-4-9(11)2/h3-5,8H,1,6-7H2,2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSWDYOZXKFLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)NCCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide

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